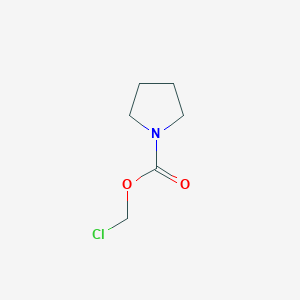
1-氯甲基吡咯烷-1-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloromethyl Pyrrolidine-1-carboxylate is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a chloromethyl group and a carboxylate ester
科学研究应用
Chloromethyl Pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
Chloromethyl Pyrrolidine-1-carboxylate, also known as 1-Pyrrolidinecarboxylic acid chloromethyl ester, is a pyrrolidine derivative . Pyrrolidine derivatives are recognized for their wide range of applications in medicinal chemistry . They are known to interact with various targets, including enzymes involved in proline metabolism .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some pyrrolidine derivatives have been found to inhibit certain enzymes, thereby affecting the metabolic pathways in which these enzymes are involved .
Biochemical Pathways
Pyrrolidine derivatives, including Chloromethyl Pyrrolidine-1-carboxylate, may affect the proline metabolic cycle . This cycle involves the interconversion of L-proline and L-glutamate, and it plays a crucial role in maintaining redox homeostasis between the cytosol and mitochondria . The enzyme Δ1-pyrroline-5-carboxylate reductase (PYCR), which catalyzes the final step of proline biosynthesis, is a potential target of pyrrolidine derivatives .
Pharmacokinetics
The compound’s molecular weight (1636 g/mol) and its chemical structure suggest that it may have certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The molecular and cellular effects of Chloromethyl Pyrrolidine-1-carboxylate’s action are likely to be diverse, given the wide range of biological activities associated with pyrrolidine derivatives . These effects may include changes in enzyme activity, alterations in metabolic pathways, and potential impacts on cellular growth and death pathways .
生化分析
Biochemical Properties
It is known that pyrrolidine derivatives, which include Chloromethyl Pyrrolidine-1-carboxylate, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that pyrrolidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that pyrroline-5-carboxylate reductase (PYCR), the last enzyme in proline synthesis, converts P5C into proline
Subcellular Localization
It is known that the enzyme PYCR, which is involved in proline synthesis, is present in the cytoplasm of soybean roots and nodules as well as in leaves
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Chloromethyl Pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with chloromethyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Pyrrolidine+Chloromethyl Chloroformate→Chloromethyl Pyrrolidine-1-carboxylate+HCl
Industrial Production Methods: In an industrial setting, the production of Chloromethyl Pyrrolidine-1-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions: Chloromethyl Pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Formation of substituted pyrrolidine derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or alkanes.
相似化合物的比较
Pyrrolidine-2-carboxylate: Lacks the chloromethyl group, resulting in different reactivity and applications.
N-Methyl Pyrrolidine-1-carboxylate: Substituted with a methyl group instead of a chloromethyl group, leading to variations in chemical behavior.
Chloromethyl Pyrrolidine-2-carboxylate: Similar structure but with the carboxylate group at a different position, affecting its reactivity and applications.
Uniqueness: Chloromethyl Pyrrolidine-1-carboxylate is unique due to the presence of both the chloromethyl and carboxylate groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications.
属性
IUPAC Name |
chloromethyl pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c7-5-10-6(9)8-3-1-2-4-8/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQRWSRWSWLRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93765-67-4 |
Source


|
| Record name | chloromethyl pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2456075.png)
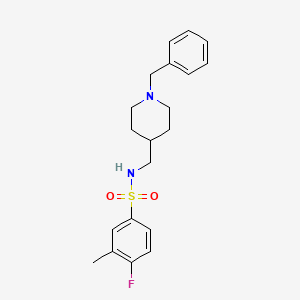
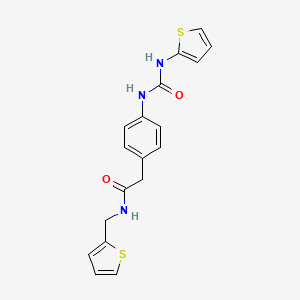
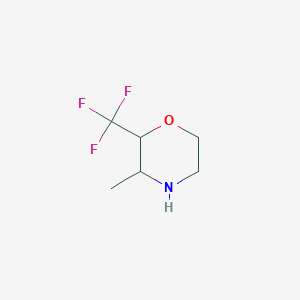
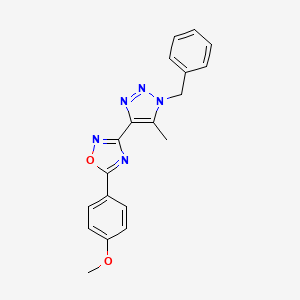
![2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2456083.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide](/img/structure/B2456084.png)
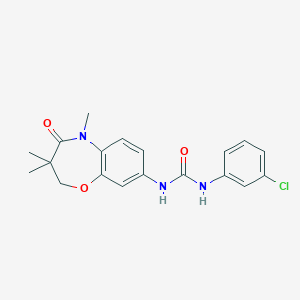
![N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456086.png)
![3-benzyl-N-(3-chloro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2456091.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2456093.png)
![ethyl (2Z)-2-(methoxyimino)-2-{2-[(2E)-3-phenylprop-2-enamido]-1,3-thiazol-4-yl}acetate](/img/structure/B2456094.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate](/img/structure/B2456095.png)
![N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2456096.png)
